![molecular formula C9H8BrN3S B3021778 5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-amine CAS No. 55185-78-9](/img/structure/B3021778.png)
5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-amine
Overview
Description
The compound “5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-amine” is a complex organic molecule. It likely contains a thiadiazine ring, which is a type of heterocyclic compound . The “4-bromophenyl” part suggests the presence of a phenyl (benzene) ring with a bromine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or coupling reactions .Chemical Reactions Analysis
The compound may undergo various chemical reactions typical of aromatic compounds and amines. For example, it might participate in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on its functional groups .Scientific Research Applications
Synthesis and Chemical Properties
5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-amine, a derivative of 1,3,4-thiadiazine, is significant in synthetic chemistry. A study by Hartmann et al. (2016) describes a versatile one-pot procedure for synthesizing 5-aryl-6H-1,3,4-thiadiazine-2-amines from aromatic ketones, highlighting the ease of obtaining such compounds under mild reaction conditions (Hartmann et al., 2016).
Crystallographic and Quantum Theoretical Analysis
El-Emam et al. (2020) conducted a study involving the crystallographic and Quantum Theory of Atoms in Molecules (QTAIM) analysis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including derivatives similar to 5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-amine. This research provides insights into noncovalent interactions and molecular structure characterization (El-Emam et al., 2020).
Molecular Co-crystal Formation
Smith and Lynch (2013) investigated the formation of molecular cocrystals involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine. Their study details the crystal structures formed when this compound interacts with other acids, providing insights into molecular interactions and hydrogen bonding patterns (Smith & Lynch, 2013).
Corrosion Inhibition
Kaya et al. (2016) explored the corrosion inhibition performance of thiadiazole derivatives, including 2-amino-4-(4-bromophenyl)-thiazole, on iron metal. Their research involved density functional theory calculations and molecular dynamics simulations, offering valuable insights into the application of these compounds in material science (Kaya et al., 2016).
Future Directions
properties
IUPAC Name |
5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S/c10-7-3-1-6(2-4-7)8-5-14-9(11)13-12-8/h1-4H,5H2,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGNSUIONWAXED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C(S1)N)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251410 | |
Record name | 5-(4-Bromophenyl)-6H-1,3,4-thiadiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-amine | |
CAS RN |
55185-78-9 | |
Record name | 5-(4-Bromophenyl)-6H-1,3,4-thiadiazin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55185-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Bromophenyl)-6H-1,3,4-thiadiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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